molecular formula C4H8AlO5 B091270 Aluminum subacetate CAS No. 142-03-0

Aluminum subacetate

Cat. No.: B091270
CAS No.: 142-03-0
M. Wt: 163.08 g/mol
InChI Key: RHPIJWYTYJJCFU-UHFFFAOYSA-L
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Description

Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the molecular formula C₄H₇AlO₅. It is a white, amorphous powder that is slightly hygroscopic and has a faint acetic acid smell. This compound is used in various applications, including as a mordant in dyeing and printing, an astringent, and a disinfectant .

Mechanism of Action

Target of Action

Aluminum subacetate, also known as basic aluminum acetate, primarily targets the skin and mucous membranes . It is used to prevent infection and treat irritation around the rectum .

Mode of Action

This compound acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action can help to reduce inflammation and irritation.

Biochemical Pathways

Aluminum responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways

Pharmacokinetics

It is generally understood that aluminum compounds have poor absorption and are largely excreted unchanged in the urine

Result of Action

The primary result of this compound’s action is the reduction of irritation and prevention of infection in the area of application . By acting as an astringent, it can help to reduce inflammation and irritation, providing relief for conditions such as hemorrhoids, post-operative pain, proctitis, pruritus ani, and mild anal fissures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of aluminum, as with other metals, is highly pH dependent, which increases when pH decreases Therefore, the pH of the environment in which this compound is used can affect its solubility and, consequently, its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

Aluminum Subacetate interacts with various biomolecules in biochemical reactions. It has been found to be associated with starch, sucrose, and other carbohydrate metabolic pathways

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to have antiseptic and disinfectant properties . It is also known to cause damage to the cell wall of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is prepared by dissolving Aluminum Sulfate in cold water, filtering the solution, and adding Calcium Carbonate gradually, with constant stirring. Then Acetic Acid is slowly added, mixed, and the mixture is set aside for 24 hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on rats exposed to different aluminum concentrations showed that cognitive function damage in rats was more evident after increasing the aluminum intake dose

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been associated with starch, sucrose, and other carbohydrate metabolic pathways

Transport and Distribution

It is known that this compound is used topically, indicating that it may interact with skin cells and tissues .

Subcellular Localization

It is known that this compound is used topically, indicating that it may interact with skin cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate. The reaction is typically carried out in an aqueous medium, where aluminum sulfate is dissolved in water, followed by the gradual addition of sodium acetate. The resulting white precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminum sulfate with calcium carbonate and acetic acid. The process involves dissolving aluminum sulfate in cold water, adding calcium carbonate in portions with constant stirring, and then slowly adding acetic acid. The mixture is set aside for 24 hours, filtered, and washed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. In aqueous solutions, it can hydrolyze to form different aluminum acetate species, such as basic aluminum monoacetate and basic aluminum diacetate .

Common Reagents and Conditions:

    Hydrolysis: Involves water as a reagent, leading to the formation of different aluminum acetate species.

    Complexation: Can occur with various ligands, forming stable complexes.

Major Products:

Scientific Research Applications

Aluminum subacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Aluminum subacetate is unique due to its specific combination of astringent, antiseptic, and disinfectant properties. Its ability to form stable complexes and undergo hydrolysis to produce various aluminum acetate species makes it versatile in different applications .

Properties

CAS No.

142-03-0

Molecular Formula

C4H8AlO5

Molecular Weight

163.08 g/mol

InChI

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2

InChI Key

RHPIJWYTYJJCFU-UHFFFAOYSA-L

SMILES

CC(=O)O[Al]OC(=O)C.O

Canonical SMILES

CC(=O)O[Al]OC(=O)C.O

Key on ui other cas no.

142-03-0

physical_description

White precipitate or solid;  Soluble in water when freshly prepared;  [Merck Index] White powder; 

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

31.2 g (0.4 mol) of Al(OH)3 hydrargillite and 378 g of glacial acetic acid are initially introduced into a 750 ml sulfonation flask provided with a stirrer, a thermometer and a reflux condenser. The mixture is refluxed for 24 hours. After this time, the reaction product is cooled and filtered off and is 4 times suspended with, in each case, 50 ml of isopropanol and filtered off. The product is then dried in a vacuum cabinet at 130° C. 61.2 g (94.5% of theory) of acicular aluminium monohydroxide diacetate result.
Name
Al(OH)3
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
378 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

245.0 g of acetic anhydride and 48.0 g of acetic acid (100%) are added to 62.4 g (0.8 mol) of aluminium hydroxide, hydrargillite, Merck, in a 750 ml sulfonation flask, provided with a thermometer, a reflux condenser and a stirrer, and the mixture is heated to 125° C., with stirring. After a reaction time of 12 hours, the reaction product is cooled, filtered off, washed with 4 times 250 ml of water and dried for 12 hours at 130° C./15 mm Hg; 124 g (95.6%) of acicular aluminium monohydroxide diacetate are obtained.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the established applications of aluminum subacetate in a clinical setting?

A1: this compound, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that this compound exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].

Q2: Does this compound possess any catalytic properties, and if so, what are the applications?

A4: Research indicates that this compound, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for this compound derivatives in materials science and polymer chemistry.

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